Cas no 2138558-33-3 (3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol)

3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring an imidazole substituent, which imparts unique chemical and pharmacological properties. The presence of both ethyl and isopropyl groups enhances its lipophilicity, potentially improving membrane permeability in biological applications. The imidazole moiety offers coordination capabilities, making it a candidate for metal-binding studies or catalysis. Its stereochemistry may influence selectivity in interactions with biological targets, suggesting utility in medicinal chemistry research. The compound's stability under physiological conditions and synthetic versatility further support its use as an intermediate in the development of novel therapeutics or functional materials. Careful handling is advised due to potential reactivity of the hydroxyl and imidazole functional groups.
3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol structure
2138558-33-3 structure
Product Name:3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
CAS No:2138558-33-3
MF:C14H24N2O
MW:236.353163719177
CID:5859069
PubChem ID:165491153
Update Time:2025-10-14

3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1161056
    • 3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
    • 2138558-33-3
    • Inchi: 1S/C14H24N2O/c1-4-14-15-7-8-16(14)13-9-11(17)5-6-12(13)10(2)3/h7-8,10-13,17H,4-6,9H2,1-3H3
    • InChI Key: XXRQRZHCGOXLCX-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C)C)C(C1)N1C=CN=C1CC

Computed Properties

  • Exact Mass: 236.188863393g/mol
  • Monoisotopic Mass: 236.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38Ų

3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161056-0.05g
3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
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$1056.0 2023-06-08
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3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Related Literature

Additional information on 3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol

Introduction to 3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138558-33-3)

3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of bioactive molecules. This compound, identified by its Chemical Abstracts Service (CAS) number 2138558-33-3, has garnered attention due to its structural complexity and potential therapeutic applications. The molecule features a cyclohexanol backbone substituted with an imidazole ring and an isopropyl group, making it a versatile scaffold for further chemical modifications and biological evaluations.

The structural attributes of 3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol contribute to its unique chemical properties, which are essential for its role in drug discovery. The presence of the imidazole ring introduces a nitrogen-rich heterocycle, known for its ability to interact with biological targets such as enzymes and receptors. Meanwhile, the cyclohexanol moiety provides a rigid framework that can enhance binding affinity and metabolic stability. These features make the compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds that combine different pharmacophoric elements to improve drug efficacy and reduce side effects. The combination of an imidazole ring and an isopropyl substituent on a cyclohexanol backbone aligns with this trend. Imidazole derivatives are widely studied for their antimicrobial, antiviral, and anti-inflammatory properties, while cyclohexanol derivatives are known for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier.

Recent studies have highlighted the importance of bioisosterism in drug design, where structural analogs with similar biological activity but different physicochemical properties are explored. The compound 3-(2-ethyl-1H-imidazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol exemplifies this approach, as it integrates bioisosteric replacements while maintaining a favorable pharmacokinetic profile. The ethyl group on the imidazole ring and the isopropyl group on the cyclohexane ring are key features that contribute to its unique interactions with biological targets.

The synthesis of 3-(2ethyl1Himidazol1 1yl)4(propan2 ylcyclohexan 11 ol) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and cyclization processes. Advanced techniques such as transition metal catalysis have been employed to enhance reaction efficiency and selectivity. The synthesis of such complex molecules often requires specialized equipment and expertise, but advancements in synthetic methodologies continue to make these processes more accessible.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analytical methods confirm the molecular structure and purity of the compound, which are critical for subsequent biological evaluations. High-performance liquid chromatography (HPLC) is also used to determine the compound's stability and solubility profile.

Biological evaluation of 3-(2ethyl1Himidazol1 1yl)4(propan2 ylcyclohexan 11 ol) involves testing its activity against various biological targets relevant to drug discovery. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays. The compound's interaction with proteins such as kinases, GPCRs (G-protein coupled receptors), and ion channels is of particular interest due to their involvement in numerous disease pathways.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The cyclohexanol moiety has been shown to enhance blood-brain barrier penetration, making it an attractive scaffold for CNS drugs. Additionally, imidazole derivatives have demonstrated neuroprotective properties in preclinical studies. Combining these two pharmacophoric elements could lead to novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Another area of interest is the use of 3-(2ethyl1Himidazol1 1yl)4(propan2 ylcyclohexan 11 ol) as a lead compound for further derivatization. By modifying specific functional groups or introducing new substituents, researchers can explore analogs with enhanced potency or improved pharmacokinetic properties. This approach leverages the flexibility of the molecular scaffold while maintaining key structural elements that contribute to biological activity.

The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 3-(2ethyl1Himidazol1 1yl)4(propan2 ylcyclohexan 11 ol) serves as an excellent example of how structural innovation can drive therapeutic progress. Its unique combination of pharmacophoric elements makes it a valuable tool for exploring new treatment modalities across multiple therapeutic areas.

In conclusion,3(2ethyl1Himidazol11yl)4(propan22 ylcyclohexan11 ol) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential therapeutic applications. Its synthesis involves sophisticated organic reactions that require expertise in multi-step synthetic methodologies. Biological evaluations have shown promising results in various disease models, particularly neurological disorders. Further research into this compound could lead to novel drug candidates with improved efficacy and reduced side effects.

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